molecular formula C26H35NO4Si B165918 (S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate CAS No. 138871-56-4

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate

Numéro de catalogue: B165918
Numéro CAS: 138871-56-4
Poids moléculaire: 453.6 g/mol
Clé InChI: FAYODBRURYKPFY-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate (CAS: 138871-56-4) is a pyrrolidine derivative with a molecular formula of C₂₆H₃₅NO₄Si and a molecular weight of 453.6 g/mol . Its structure features a 5-oxopyrrolidine core, a tert-butyloxycarbonyl (Boc) protecting group, and a tert-butyldiphenylsilyl (TBDPS) ether substituent. The TBDPS group enhances lipophilicity, improving membrane permeability and metabolic stability, while the Boc group facilitates selective deprotection during synthesis .

Propriétés

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYODBRURYKPFY-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate, with the CAS number 138871-56-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications in drug development.

  • Molecular Formula : C26H35NO4Si
  • Molecular Weight : 453.6 g/mol
  • Purity : Typically ≥95%

The compound features a pyrrolidine structure that is often associated with various biological activities. The presence of the tert-butyldiphenylsilyl group enhances its lipophilicity, which can influence its interaction with biological membranes and target sites.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown to inhibit cell proliferation in human carcinoma cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A study on related compounds suggests that the incorporation of silyl groups can enhance the efficacy of anticancer agents by improving their stability and bioavailability .

2. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Silyl ethers are known to participate in various enzymatic reactions, and the lipophilicity provided by the tert-butyldiphenylsilyl group may facilitate selective binding to active sites of enzymes involved in metabolic pathways .

3. Neuroprotective Effects

Preliminary studies have indicated that similar compounds may offer neuroprotective benefits. The ability to cross the blood-brain barrier due to enhanced lipophilicity allows these compounds to potentially mitigate neurodegenerative processes .

The synthesis of this compound typically involves multi-step organic reactions including esterification and protection-deprotection strategies. The tert-butyldiphenylsilyl group serves as a protecting group, which can be selectively removed under mild conditions, facilitating further functionalization of the molecule .

Case Study 1: Anticancer Activity

In a study published in Trans Tech Publications, researchers synthesized a series of pyrrolidine derivatives and tested their cytotoxicity against several human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound displayed IC50 values in the micromolar range, demonstrating significant anticancer activity .

Case Study 2: Enzyme Interaction

A comparative analysis of silyl ether derivatives showed that those with bulky substituents like tert-butyldiphenylsilyl exhibited enhanced inhibition of specific enzymes involved in lipid metabolism. This was attributed to increased hydrophobic interactions with enzyme active sites .

Applications De Recherche Scientifique

The compound exhibits several promising biological activities, making it a valuable candidate in pharmaceutical research.

1. Anticancer Properties
Research indicates that compounds with similar structures to (S)-tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have demonstrated the ability to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity
A study published in Trans Tech Publications synthesized a series of pyrrolidine derivatives and tested their cytotoxicity against several human cancer cell lines. Results indicated that compounds with structural motifs similar to this compound displayed IC50 values in the micromolar range, demonstrating significant anticancer activity .

2. Enzyme Inhibition
The structural characteristics of this compound suggest potential as an enzyme inhibitor. Silyl ethers are known to participate in various enzymatic reactions, and the lipophilicity provided by the tert-butyldiphenylsilyl group may facilitate selective binding to active sites of enzymes involved in metabolic pathways .

Case Study: Enzyme Interaction
A comparative analysis of silyl ether derivatives found that those with bulky substituents like tert-butyldiphenylsilyl exhibited enhanced inhibition of specific enzymes involved in lipid metabolism. This was attributed to increased hydrophobic interactions with enzyme active sites .

3. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits. The enhanced lipophilicity allows these compounds to cross the blood-brain barrier, potentially mitigating neurodegenerative processes .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions including esterification and protection-deprotection strategies. The tert-butyldiphenylsilyl group serves as a protecting group that can be selectively removed under mild conditions, facilitating further functionalization of the molecule .

Comparaison Avec Des Composés Similaires

Key Properties:

  • Purity : Typically ≥95%
  • Biological Activity : Demonstrated anticancer activity (IC₅₀ in micromolar range) via apoptosis induction and cell cycle arrest in human cancer cell lines .
  • Applications : Used in medicinal chemistry for drug development, particularly in oncology and enzyme inhibition studies.

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Features
(S)-tert-Butyl 2-(((TBDPS)oxy)methyl)-5-oxopyrrolidine-1-carboxylate C₂₆H₃₅NO₄Si 453.6 TBDPS ether, Boc group Anticancer (IC₅₀ ~µM)
tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate C₁₀H₁₅NO₄ 213.23 Methoxy group, Boc group Enhanced reactivity for alkylation
(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate C₁₀H₁₅NO₄ 213.23 Formyl group, Boc group Intermediate for aldehyde-mediated coupling
tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate C₁₇H₂₆N₂O₅S 370.5 Thiazolidine, hydroxyl group Enzyme inhibition (e.g., proteases)
tert-Butyl (S)-5-Oxopyrrolidine-2-carboxylate C₉H₁₅NO₃ 201.2 Boc group, no additional substituents Versatile building block in peptide synthesis

Structural Modifications and Their Implications

TBDPS Ether vs. Methoxy () and formyl () groups are smaller, increasing reactivity for downstream modifications (e.g., alkylation or cross-coupling reactions) but reducing stability .

Thiazolidine and Spiro Systems :

  • Compounds like tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate () incorporate heterocyclic thiazolidine moieties, enabling hydrogen bonding and enzyme inhibition .
  • Spiro-pyrrolidine-oxindoles () exhibit rigid 3D structures, improving selectivity for biological targets but complicating synthesis .

Pyridine and Boronate Derivatives :

  • Pyridine-containing analogs (e.g., tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate , ) leverage aromatic interactions for receptor binding .
  • Boronate esters (e.g., tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate , ) enable Suzuki-Miyaura cross-coupling for modular drug design .

Méthodes De Préparation

Boc Protection of the Amine

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF), yielding tert-butyl (2S,4R)-4-hydroxypyrrolidine-1-carboxylate with >95% yield.

Silyl Ether Formation

The C4 hydroxyl group is silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole or triethylamine. For example:

  • Reagents : TBDPSCl (1.2 eq), imidazole (2.5 eq), DMF, 0°C → rt, 12 h.

  • Yield : 88–92% for tert-butyl (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate .

Oxidation to 5-Oxopyrrolidine

The 5-oxo group is introduced via controlled oxidation:

Ruthenium-Catalyzed Oxidation

A mixture of NaIO₄ (3 eq) and RuO₂·H₂O (0.1 eq) in EtOAc/H₂O oxidizes the pyrrolidine to the ketone:

  • Conditions : 6 h at rt, monitored by TLC.

  • Yield : 78% for tert-butyl (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-5-oxopyrrolidine-1-carboxylate .

Alternative Oxidants

  • Dess-Martin periodinane (2.2 eq) in CH₂Cl₂ achieves comparable yields (75%) but at higher cost.

Stereoselective Functionalization of C2

Grignard Addition

The 5-oxo group enables nucleophilic addition. For example, octylphenylmagnesium bromide adds to the Weinreb amide derivative:

  • Step 1 : Convert the ester to a Weinreb amide using N,O-dimethylhydroxylamine HCl and AlMe₃.

  • Step 2 : Add Grignard reagent (3 eq) at −40°C, yielding the ketone intermediate.

  • Yield : 37–54%.

Hydrogenation

Unsaturated intermediates (e.g., propargyl alcohols) are hydrogenated using Pd/C (10%) under H₂:

  • Conditions : EtOH, 24 h, rt.

  • Yield : 85–90% for saturated products.

Deprotection and Final Steps

TBDPS Removal

The silyl ether is cleaved using TBAF (tetra-n-butylammonium fluoride) in THF:

  • Conditions : 1.1 eq TBAF, 0°C → rt, 2 h.

  • Yield : 95%.

Boc Deprotection

Treatment with HCl/dioxane (4 M) removes the Boc group:

  • Conditions : 4 h, rt, followed by neutralization with NaHCO₃.

  • Yield : 89%.

Key Data Tables

Table 1. Comparison of Oxidation Methods

MethodOxidantCatalystYield (%)Cost (Relative)
RuO₂/NaIO₄NaIO₄RuO₂·H₂O78Low
Dess-MartinDess-MartinNone75High

Table 2. Grignard Additions to 5-Oxopyrrolidine

Grignard ReagentTemperature (°C)Yield (%)Reference
OctylphenylMgBr−4054
Phenylacetylene-derived−7063

Challenges and Optimizations

  • Epimerization Risk : The C2 position is prone to epimerization in protic solvents. Stabilization via low-temperature reactions (−40°C) and non-polar solvents (THF, Et₂O) mitigates this.

  • Scale-Up : Pd/C-catalyzed hydrogenations are preferred for scalability over pyrophoric reagents (e.g., BH₃·SMe₂) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how is reaction progress monitored?

  • Methodology : The compound is typically synthesized via multi-step reactions involving silyl ether protection, coupling, and oxidation. For example, a palladium-catalyzed Sonogashira coupling (e.g., using Pd(PPh₃)₄/CuI) under inert atmosphere (Ar) is employed to introduce alkyne groups . Reaction monitoring uses LC-MS to track consumption of starting materials (e.g., disappearance of carboxylate intermediates at ~3.22 mmol scale) and TLC for rapid assessment. Post-reaction, mixtures are washed with acidic/basic solutions (0.1 M HCl, NaHCO₃) to remove byproducts, followed by flash chromatography (e.g., 25 g silica column, 0–100% EtOAc/hexane gradient) for purification .

Q. Which purification techniques are effective for isolating the compound, particularly with silyl ether byproducts?

  • Methodology : Silyl ether byproducts (e.g., tert-butyldiphenylsilyl derivatives) are removed via gradient flash chromatography (hexane/EtOAc, 8:2 to 3:7) . For polar impurities, aqueous workup (brine/EtOAc partitioning) is critical. Final isolation often requires crystallization (e.g., from CH₂Cl₂/hexane) or repeated column runs, achieving >75% purity in optimized cases .

Advanced Research Questions

Q. How can researchers optimize catalytic coupling reactions (e.g., Sonogashira) to improve yield and stereoselectivity?

  • Methodology :

  • Catalyst Loading : Use Pd(PPh₃)₄ (0.15 equiv) with CuI (0.3 equiv) to enhance cross-coupling efficiency .
  • Temperature Control : Reactions at 70°C for 18 hours in sealed flasks improve conversion while minimizing side reactions .
  • Solvent Choice : Dry DMF/Et₃N mixtures (3:1 v/v) stabilize reactive intermediates and prevent hydrolysis .
  • Stereochemical Control : Chiral auxiliaries (e.g., tert-butyl carbamate groups) and low-temperature quenching (−78°C with oxalyl chloride/DMSO) preserve configuration during oxidation steps .

Q. What strategies resolve contradictions between expected and observed NMR/HRMS data during structural confirmation?

  • Troubleshooting Steps :

  • NMR Artifacts : Use deuterated solvents (CDCl₃) to avoid splitting from protonated impurities. For complex splitting (e.g., δ 7.70–7.64 ppm multiplet in aromatic regions), compare with simulated spectra from computational tools (e.g., ACD/Labs) .
  • HRMS Discrepancies : Calibrate instruments with internal standards (e.g., NaTFA). For [M+H]+ peaks, ensure ionization parameters (ESI voltage, desolvation gas flow) match literature protocols (e.g., 640.34597 observed vs. 640.34528 calculated) .
  • Stereochemical Ambiguity : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation ([α]²⁰D +12.3° in CHCl₃) .

Q. How to address low yields during hydrogenation steps (e.g., Pd/C-mediated reductions)?

  • Optimization :

  • Catalyst Activation : Pre-reduce Pd/C under H₂ flow for 30 minutes to remove surface oxides .
  • Solvent Selection : EtOH > THF for hydrogenation due to better H₂ solubility.
  • Byproduct Mitigation : Quench excess borane (e.g., BH₃·SMe₂) with H₂O/NaHCO₃ post-reduction to prevent over-reduction .

Data Contradiction Analysis

Q. Conflicting melting points or spectral data across literature: How to validate purity?

  • Validation Protocol :

  • DSC/TGA : Measure melting behavior (e.g., 114–116°C ) to detect polymorphic forms or solvates.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 3.67 ppm t for –CH₂OH vs. δ 3.51 ppm d for pyrrolidine protons) .
  • Elemental Analysis : Confirm C/H/N ratios (e.g., C39H50NO5Si requires C 73.30%, H 7.87%) to rule out hydrate formation .

Methodological Tables

Reaction Step Key Conditions Yield Reference
Sonogashira CouplingPd(PPh₃)₄ (0.15 equiv), CuI (0.3 equiv), 70°C75%
Hydrogenation (Pd/C)H₂, EtOH, 18 h99%
Silyl Ether DeprotectionTBAF/THF, 0°C to RT85%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.